Silane, chlorobis(1,1-dimethylethyl)methyl-

Description

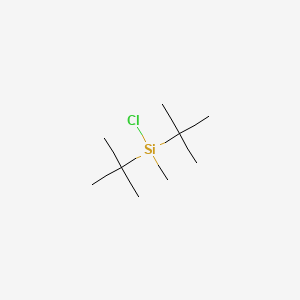

Silane, chlorobis(1,1-dimethylethyl)methyl- is an organosilicon compound with the molecular formula C₉H₂₁ClSi. Its structure features a silicon atom bonded to one chlorine atom, two bulky tert-butyl (1,1-dimethylethyl) groups, and a methyl group. This configuration imparts significant steric hindrance and electronic effects, distinguishing it from simpler silanes.

The tert-butyl groups dominate its chemical behavior, reducing reactivity in substitution reactions compared to less hindered silanes. Its primary applications likely align with those of similar organosilicon compounds, such as serving as coupling agents, surface modifiers, or intermediates in polymer synthesis .

Properties

IUPAC Name |

ditert-butyl-chloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIGMXVAUVFHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072185 | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70892-81-8 | |

| Record name | Chlorobis(1,1-dimethylethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

-

- Chloromethylmethyldichlorosilane

- Trimethyl orthoformate

- Methyl alcohol (catalyst and reactant)

-

- Temperature range: 40–90 °C

- Addition time of chloromethylmethyldichlorosilane: 0.5–4 hours

- Molar ratios:

- Chloromethylmethyldichlorosilane : Trimethyl orthoformate = 1 : 2 to 3 (preferably 1 : 2 to 2.5)

- Chloromethylmethyldichlorosilane : Methyl alcohol = 1 : 0.05 to 0.8 (preferably 1 : 0.05 to 0.5)

-

- Inject chloromethylmethyldichlorosilane into a storage tank.

- Prepare a mixture of trimethyl orthoformate and methyl alcohol in a reactor.

- Under the set temperature (40–90 °C), slowly add chloromethylmethyldichlorosilane to the reactor over the specified time.

- After completion, perform air distillation to isolate chloromethyl-methyl-dimethylsilane.

- Collect by-products methyl chloride and methyl formiate gases via cryotrap for environmental and economic benefits.

Advantages of the Method

- Mild reaction conditions reduce energy consumption and improve safety.

- High product yield (up to 99%) and purity (100% GC).

- Short reaction time enhances throughput.

- By-product gases are captured and can be utilized or safely disposed of.

- The process is straightforward, facilitating easy scale-up and industrial production.

Example Implementations

| Embodiment | Chloromethylmethyldichlorosilane (L) | Trimethyl orthoformate (L) | Methyl alcohol (L) | Temperature (°C) | Addition Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|---|

| 3 | 51 | 91.5 | 3.2 | 90 | 0.5 | 96 | 100 |

| 4 | 51 | 95.7 | 8 | 60 | 2 | 99 | 100 |

These embodiments demonstrate the flexibility of the process parameters while maintaining excellent yield and purity.

Comparative Analysis with Related Silane Syntheses

While the above method is specific to chlorobis(1,1-dimethylethyl)methylsilane, related organosilicon compounds such as methyl dimethoxysilane have been synthesized via reactions involving methyltrimethoxy silane and dimethyl dichlorosilane under similar temperature ranges (30–120 °C) with continuous separation techniques to improve purity and yield. These methods underscore the importance of controlled reaction environments and continuous product isolation in silane chemistry.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 40–90 °C | Mild conditions suitable for industrial scale |

| Molar ratio (chlorosilane:orthoformate) | 1 : 2–3 (preferably 1 : 2–2.5) | Ensures complete reaction and high yield |

| Molar ratio (chlorosilane:methyl alcohol) | 1 : 0.05–0.8 (preferably 1 : 0.05–0.5) | Catalyst and reactant role |

| Addition time | 0.5–4 hours | Controlled addition for process stability |

| Product yield | Up to 99% | High efficiency |

| Product purity | 100% (GC) | High purity for downstream applications |

| By-products | Methyl chloride, methyl formiate | Collected via cryotrap for reuse or safe disposal |

Research Findings and Industrial Implications

- The described synthesis method is patented and validated for industrial production, indicating robustness and reproducibility.

- The ability to capture and reuse by-products enhances process sustainability.

- The mild reaction conditions reduce hazards commonly associated with chlorosilane chemistry.

- The process supports high purity output, critical for applications in silicone polymer synthesis and other specialty chemical sectors.

Scientific Research Applications

Organic Synthesis

Silane, chlorobis(1,1-dimethylethyl)methyl- is widely used as a reagent in organic synthesis. Its primary role is to protect reactive hydroxyl groups in organic molecules during chemical reactions. This protection allows for selective reactions to occur elsewhere on the molecule.

- Mechanism of Action:

- Forms silyl ethers by reacting with alcohols.

- Protects hydroxyl groups from unwanted reactions.

Table 1: Common Reactions Involving Silane, Chlorobis(1,1-Dimethylethyl)methyl-

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine atom replaced by functional groups | Amines, alcohols |

| Reduction | Acts as a reducing agent | Lithium aluminum hydride |

| Oxidation | Undergoes oxidation reactions | Hydrogen peroxide, potassium permanganate |

Material Science

This silane compound is crucial in the production of silicone-based materials, coatings, and adhesives. Its ability to enhance adhesion properties makes it valuable in various industrial applications.

- Applications:

- Used in silicone sealants and adhesives.

- Improves the durability and weather resistance of coatings.

Biological Research

Recent studies have highlighted the potential biological activities of silane compounds, including chlorobis(1,1-dimethylethyl)methyl-. Research indicates interactions with cellular components that may influence cell signaling and metabolism.

Table 2: Case Studies on Biological Activity

| Study | Findings |

|---|---|

| Study 1 | Moderate cytotoxicity observed in cancer cell lines at higher concentrations. |

| Study 2 | Inhibition of bacterial growth suggests potential antimicrobial properties. |

| Study 3 | Alterations in lipid metabolism and oxidative stress markers in animal models. |

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicity profile of silane compounds:

- Toxicity Studies: Elevated doses can induce cytotoxic effects across various cell types.

- Threshold Effects: Lower doses exhibit minimal adverse effects; however, higher doses can lead to significant metabolic disturbances.

Mechanism of Action

The mechanism of action of silane, chlorobis(1,1-dimethylethyl)methyl- involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

| Compound Name | Molecular Formula | Substituents | Steric Hindrance | Reactivity (Substitution) | Key Applications |

|---|---|---|---|---|---|

| Silane, chlorobis(1,1-dimethylethyl)methyl- | C₉H₂₁ClSi | 2 tert-butyl, 1 methyl | High | Low | Surface modification, polymers |

| Chlorodimethylsilane | C₂H₆ClSi | 2 methyl, 1 Cl | Low | High | Silicone synthesis |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 2 methyl, 2 Cl | Low | Very High | Silicone monomers |

| Silane, chlorobis(1-methylethyl)methyl- | C₇H₁₇ClSi | 2 isopropyl, 1 methyl | Moderate | Moderate | Hydrosilylation catalysts |

| Silane, chlorobis(chloromethyl)methyl- | C₃H₆Cl₃Si | 2 chloromethyl, 1 methyl | Moderate | High | Crosslinking agents |

Biological Activity

Silane, chlorobis(1,1-dimethylethyl)methyl- is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of the Compound

- Chemical Name: Silane, chlorobis(1,1-dimethylethyl)methyl-

- CAS Number: 18162-48-6

- Molecular Formula: C6H15ClSi

- Molecular Weight: 150.72 g/mol

The biological activity of silane compounds often involves interactions with cellular components. For chlorobis(1,1-dimethylethyl)methyl-, the mechanism of action is primarily based on its ability to interact with cellular membranes and proteins.

- Target Sites: The compound may interact with lipid bilayers and membrane proteins, influencing cellular signaling pathways.

- Mode of Action: It is hypothesized that the compound alters membrane fluidity and permeability, potentially affecting the transport of ions and molecules across the cell membrane.

Biochemical Pathways

Silane compounds can influence various biochemical pathways within cells:

- Cell Signaling: By modulating receptor activity or enzyme function, silane compounds can affect signaling cascades that regulate cell growth and metabolism.

- Metabolic Interactions: The compound may participate in metabolic pathways involving lipids and proteins, influencing energy production and cellular homeostasis.

Case Studies

Several studies have investigated the biological activity of silane compounds, including chlorobis(1,1-dimethylethyl)methyl-. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of silane derivatives on cancer cell lines. Results indicated that chlorobis(1,1-dimethylethyl)methyl- exhibited moderate cytotoxicity at higher concentrations. |

| Study 2 | Examined the impact of silane compounds on microbial growth. The study found that certain concentrations inhibited bacterial growth, suggesting potential antimicrobial properties. |

| Study 3 | Focused on the metabolic effects in animal models. It was observed that administration led to alterations in lipid metabolism and increased oxidative stress markers. |

Pharmacokinetics

The pharmacokinetics of silane compounds like chlorobis(1,1-dimethylethyl)methyl- indicate rapid absorption and distribution in biological systems:

- Absorption: Due to its lipophilic nature, it is likely absorbed quickly through biological membranes.

- Distribution: The compound tends to localize in lipid-rich tissues, influencing local biochemical processes.

Toxicological Considerations

While exploring the biological activity of silane compounds, it is crucial to consider their toxicity profiles:

- Toxicity Studies: Research indicates that at elevated doses, chlorobis(1,1-dimethylethyl)methyl- can induce cytotoxic effects in various cell types.

- Threshold Effects: There are observed thresholds where lower doses exhibit minimal adverse effects while higher doses lead to significant metabolic disturbances.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, chlorobis(1,1-dimethylethyl)methyl-?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using tert-butyl lithium or Grignard reagents. A common approach involves reacting bis(1,1-dimethylethyl)methylsilane with chlorine gas under controlled anhydrous conditions at −78°C. Rhodium-catalyzed silylation of allyl alcohols (e.g., prop-2-en-1-ol) with chloro(1,1-dimethylethyl)dimethylsilane has also been reported, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis . Purification involves fractional distillation (boiling point: ~188.5°C at 760 mmHg) with rigorous exclusion of moisture .

Q. How can researchers characterize this silane’s purity and structural integrity?

- Methodological Answer : Key techniques include:

-

GC-MS : Use a non-polar column (e.g., DB-5) with electron impact ionization. Compare retention indices against silane standards.

-

¹H/¹³C NMR : Characteristic peaks include δ 0.2–0.5 ppm (Si–CH₃) and δ 1.0–1.2 ppm (tert-butyl groups).

-

FT-IR : Confirm Si–Cl stretching vibrations at 480–520 cm⁻¹ and Si–C bonds at 750–800 cm⁻¹.

-

Physical Properties : Validate density (0.9±0.1 g/cm³) and refractive index (1.424) against literature values .

Property Value Reference Boiling Point 188.5±9.0°C Molecular Weight 192.801 g/mol Predicted PSA 9.23 Ų

Advanced Research Questions

Q. What factors influence the hydrolytic stability of Silane, chlorobis(1,1-dimethylethyl)methyl- in protic solvents?

- Methodological Answer : Steric hindrance from tert-butyl groups reduces hydrolysis rates compared to less substituted chlorosilanes. Stability tests in aqueous ethanol (0–50% H₂O) show degradation via Si–Cl bond cleavage, forming silanols. Kinetic studies recommend using anhydrous solvents (e.g., THF, hexane) and storage at −20°C under argon. NMR monitoring (³⁵Cl relaxation) quantifies degradation intermediates .

Q. How does this silane perform as a silylating agent in protecting hydroxyl groups during complex syntheses?

- Methodological Answer : The tert-butyl groups enhance selectivity for bulky alcohols (e.g., steroids, carbohydrates). A protocol for silylation involves:

Dissolve substrate (1 eq) and silane (1.2 eq) in dry DCM.

Add imidazole (2 eq) as a base at 0°C.

Stir for 12 hours under N₂.

Yields exceed 85% for tertiary alcohols but drop to 40–60% for primary alcohols due to steric limitations. De-protection uses tetrabutylammonium fluoride (TBAF) in THF .

Q. How to resolve contradictions in reported reactivity data for this silane?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Effects : Rhodium vs. palladium catalysts alter regioselectivity in allylation reactions .

- Solvent Polarity : Polar solvents (e.g., DMF) accelerate hydrolysis, while non-polar solvents stabilize the silane.

- Moisture Traces : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) for reproducibility.

Systematic DOE (Design of Experiments) frameworks are recommended to isolate variables .

Data Contradiction Analysis

Q. Why do some studies report higher volatility than predicted for this silane?

- Methodological Answer : Observed deviations in vapor pressure (0.8±0.3 mmHg at 25°C) vs. predicted values may stem from:

- Impurities : Residual chlorides (e.g., SiCl₄) lower boiling points.

- Measurement Techniques : Static vs. dynamic vapor pressure methods yield variability.

Mitigation: Purify via high-vacuum distillation (10⁻³ mbar) and validate purity via GC-MS .

Experimental Design Considerations

Q. What safety protocols are critical when handling this chlorosilane?

- Methodological Answer :

- Use gloveboxes or Schlenk lines for air-sensitive steps.

- Neutralize waste with 10% NaHCO₃ to prevent HCl release.

- PPE: Acid-resistant gloves, face shields, and fume hoods with HEPA filters.

Toxicity LC₅₀ (rat, inhalation) >5 mg/L, but hydrolytic HCl poses acute risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.